molecular formula C16H13ClN2O2S B2394422 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide CAS No. 897617-95-7

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Cat. No. B2394422
M. Wt: 332.8
InChI Key: CBXYILGDGHLFKQ-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CMT-3 belongs to the class of benzothiazole derivatives and has been found to possess anti-inflammatory, anti-cancer, and anti-osteoporotic properties.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide and its derivatives have been extensively studied for their pharmacological effects, particularly as anticonvulsant agents. A series of compounds, including 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, have been designed, synthesized, and biologically evaluated for their potential as benzodiazepine receptor agonists. These compounds have shown significant anticonvulsant activity in various models, indicating their potential therapeutic application in treating convulsive disorders. One such compound, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, demonstrated not only anticonvulsant activity but also sedative-hypnotic effects without impairing learning and memory, suggesting a multifaceted pharmacological profile conducive to further investigation (Faizi et al., 2017).

Crystal Growth and Structural Characterization

The compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide (N2BT2MBA) has been synthesized and characterized through various analytical techniques, including gas chromatographic mass spectrometry (GC-MS) and X-ray diffraction. The structural analysis revealed that N2BT2MBA crystallizes in a triclinic system, providing insights into its molecular geometry and potential for interaction with biological targets. This compound has demonstrated notable antibacterial and antifungal activity, as well as second harmonic generation (SHG) efficiency, indicating its utility not only in therapeutic contexts but also in materials science applications (Prabukanthan et al., 2020).

Anticancer Activity

The benzothiazole moiety has been a focus of anticancer research due to its ability to inhibit the growth of various cancer cell lines. Synthesis of 4-thiazolidinones containing the benzothiazole moiety has led to the identification of compounds with potent antitumor activity. These compounds have been evaluated against a range of cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers, with some demonstrating significant inhibitory effects. This research highlights the potential of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide derivatives in the development of new anticancer therapies (Havrylyuk et al., 2010).

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-9-3-8-12(17)14-13(9)18-16(22-14)19-15(20)10-4-6-11(21-2)7-5-10/h3-8H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXYILGDGHLFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

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